Cas no 871842-90-9 (2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))

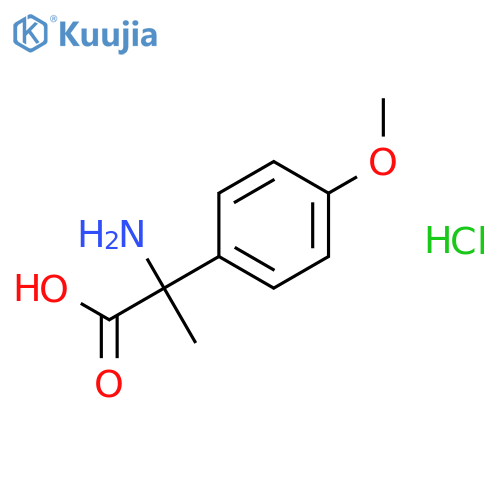

871842-90-9 structure

商品名:2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)

2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methoxyphenyl)-L-alanine hydrochloride (1:1)

- (R)-2-AMINO-2-(4-METHOXYPHENYL)PROPIONIC ACIDHYDROCHLORIDE

- 871842-90-9

- (2R)-2-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE

- (R)-2-Amino-2-(4-methoxyphenyl)propionic acid hydrochloride

- (R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

- (R)-2-Amino-2-(4-methoxyphenyl)propanoicacidhydrochloride

- SCHEMBL1971292

- 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)

-

- MDL: MFCD12068680

- インチ: InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H/t10-;/m1./s1

- InChIKey: IFVVCVKMEDGDOP-HNCPQSOCSA-N

- ほほえんだ: C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N.Cl

計算された属性

- せいみつぶんしりょう: 231.0662210Da

- どういたいしつりょう: 231.0662210Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM317134-1g |

(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride |

871842-90-9 | 95% | 1g |

$1053 | 2021-06-09 |

2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

871842-90-9 (2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量